2-Propionyl-2-thiazoline

Description

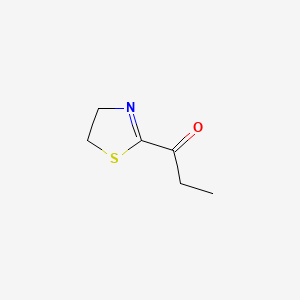

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQABLFJUQNPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184038 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in heptane; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.230-1.245 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29926-42-9 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPIONYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Food Matrices

2-Propionyl-2-thiazoline is not typically found in raw or unprocessed foods. Instead, its presence is a hallmark of thermal processing. The Maillard reaction, a non-enzymatic browning reaction between amino acids (particularly cysteine) and reducing sugars, is the principal pathway for its formation. During heating, these precursors undergo a cascade of reactions to produce a plethora of flavor and aroma compounds, including this compound.

Detailed research has identified this compound in various food systems that undergo roasting, grilling, or frying. While extensive quantitative data across a wide range of foods is limited in publicly available scientific literature, its presence has been qualitatively confirmed in several key food categories.

Table 1: Documented Natural Occurrence of this compound in Food

| Food Matrix | Process |

| Cooked Meat (e.g., Beef, Chicken) | Roasting, Frying, Grilling |

| Popcorn | Popping (Thermal Processing) |

This table is based on qualitative findings in scientific literature. Quantitative values are not widely available.

Differentiation from Analytical Artifact Formation

A significant challenge in the analysis of thermally generated flavor compounds like 2-propionyl-2-thiazoline is the potential for their formation during the analytical process itself. This phenomenon, known as analytical artifact formation, can complicate the accurate quantification of the compound as it naturally exists in the food product.

The Maillard reaction, which forms this compound in food during cooking, can also occur in the heated components of analytical instruments, most notably the injector port of a gas chromatograph (GC). When a food extract containing the necessary precursors (amino acids and sugars) is injected into a hot GC inlet, these precursors can react to form additional this compound that was not present in the original sample. This can lead to an overestimation of its natural concentration.

Distinguishing between the endogenous compound and the analytically formed artifact is a complex task. While the scientific literature extensively discusses the Maillard reaction in food, there is a notable lack of studies specifically detailing methods to differentiate between the natural and artifactual presence of this compound. However, several general analytical strategies can be employed to minimize and account for artifact formation:

Optimization of Analytical Conditions: Lowering the temperature of the GC injector can reduce the rate of the Maillard reaction during analysis. However, this must be balanced with the need to ensure efficient volatilization of the target compounds.

Use of Milder Extraction and Analysis Techniques: Methods that avoid excessive heat during sample preparation and analysis are preferable. For instance, solvent extraction at room temperature followed by analysis using techniques with cooler injection systems, such as on-column injection, can mitigate artifact formation.

Stable Isotope Dilution Assays (SIDA): This is considered the gold standard for accurate quantification of flavor compounds. In a SIDA, a known amount of an isotopically labeled version of this compound (e.g., containing carbon-13 or deuterium) is added to the sample at the beginning of the extraction process. This labeled internal standard behaves almost identically to the native compound throughout extraction and analysis. By measuring the ratio of the natural to the labeled compound using a mass spectrometer, any losses during sample preparation or variations in instrument response can be accounted for. Crucially, any artifact formation in the GC injector would produce the unlabeled compound, and the stable isotope ratio would allow for a more accurate calculation of the original concentration. The use of SIDA provides a robust method to quantify the amount of this compound that was genuinely present in the food before analysis.

Due to the challenges outlined, it is imperative for researchers to be cognizant of the potential for artifact formation and to employ appropriate analytical methodologies to ensure that the reported concentrations of this compound in foods accurately reflect their natural levels.

Formation Pathways and Mechanisms

Maillard Reaction Pathways

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the formation of a vast array of flavor and aroma compounds, including 2-propionyl-2-thiazoline. This pathway involves the reaction of a carbonyl group, typically from a reducing sugar, with the amino group of an amino acid. The subsequent series of reactions, including rearrangements, degradations, and condensations, produces a complex mixture of products.

The foundational precursors for the formation of this compound and related compounds via the Maillard reaction are a sulfur-containing amino acid and a reducing sugar. L-cysteine is the most critical amino acid precursor, as it provides both the necessary nitrogen atom and the sulfur atom for the formation of the thiazoline (B8809763) ring. During the reaction, L-cysteine undergoes Strecker degradation to produce hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃), which are essential reactants. nih.gov

Reducing sugars such as ribose (a pentose) and glucose (a hexose) serve as the primary source of the carbonyl backbone. These sugars react with L-cysteine to initiate the Maillard reaction cascade. nih.govresearchgate.net Ribose, in particular, is known to be a highly effective precursor for generating key sulfur-containing aroma compounds. researchgate.net The reaction between cysteine and sugars leads to the formation of various intermediates, including dicarbonyl compounds, which are central to the subsequent cyclization steps that form the thiazoline ring. researchgate.net

Dicarbonyl compounds are key intermediates formed from the degradation of sugars during the Maillard reaction. nih.gov These highly reactive molecules are crucial for the formation of the heterocyclic structure of thiazolines. For the formation of this compound, a dicarbonyl compound with a propyl group is required.

Key dicarbonyls such as methylglyoxal (B44143) (also known as 2-oxopropanal or pyruvaldehyde) and glyoxal (B1671930) are known to react with hydrogen sulfide and ammonia derived from cysteine to form thiazoles and thiazolines. nih.gov Specifically, the reaction involves the condensation of a dicarbonyl compound, ammonia, and hydrogen sulfide. For instance, studies on the closely related compound 2-acetylthiazole (B1664039) show its formation from the reaction of methylglyoxal with H₂S and NH₃. nih.gov Similarly, 2-oxobutanal is a logical precursor for the propionyl side chain of this compound. These dicarbonyls react with cysteamine (B1669678) (a decarboxylation product of cysteine) or directly with cysteine-derived intermediates to form the final 2-acyl-2-thiazoline structure.

The conditions under which thermal processing occurs, such as temperature, pH, and water content, significantly influence the rate and pathway of this compound formation.

Temperature and pH: The formation of the related 2-acetyl-2-thiazoline (B1222474) has been shown to occur even at low temperatures (10°C and 25°C) in aqueous systems, particularly at an acidic pH of 3.5. profpc.com.br However, formation is generally favored by higher temperatures. Studies on cysteamine-fructose models showed that the formation of 2-acetyl-2-thiazoline was suppressed at pH values below 5.0, with yields increasing as the pH rose from 7.0 to 9.0 when heated at 145°C. nih.gov Another study found that for the biotransformation of 2-acetyl-2-thiazoline, the reaction rates were similar between pH 6.5 and 8.5, but slower at pH 4.5. imreblank.chresearchgate.net This indicates that the optimal pH can be dependent on the specific reaction system and temperature.

Aqueous vs. Low-Moisture Systems: The presence of water is a critical factor. In aqueous, high-temperature systems (e.g., 145°C), the reaction proceeds readily. nih.gov To simulate conditions with lower water activity, similar to dry heating, a model system using silica (B1680970) gel with a small amount of water (9+1 w/w) was heated to 150°C. nih.gov In this low-moisture environment, the formation of key aroma compounds, including 2-acetyl-2-thiazoline, was still observed, indicating that the reaction can proceed efficiently in both aqueous and dry-heating scenarios, which are representative of different food processing methods like boiling and roasting. nih.gov

Table 1: Effect of pH on the Formation of 2-Acetyl-2-thiazoline (an analog of this compound)

| Precursors | Temperature (°C) | pH | Observation | Reference |

|---|---|---|---|---|

| Cysteamine + Fructose | 145 | <5.0 | Formation was suppressed | nih.gov |

| Cysteamine + Fructose | 145 | 7.0 - 9.0 | Formation increased with increasing pH | nih.gov |

| Cysteine + Methylglyoxal | 25 | 3.5 | Greater quantity formed compared to higher pH | profpc.com.br |

Kinetic studies provide insight into the rate of formation and stability of this compound. Research on the analogous compound, 2-acetyl-2-thiazoline, reveals that it often acts as a reaction intermediate. profpc.com.br In a model system reacting cysteine and methylglyoxal at 25°C, the concentration of 2-acetyl-2-thiazoline was observed to follow a characteristic curve of an intermediate: its concentration reached a maximum after approximately 60 minutes and then decreased. profpc.com.br This decrease corresponded with the continuous formation of its oxidation product, 2-acetylthiazole. profpc.com.br

This kinetic profile suggests that 2-acyl-2-thiazolines are relatively unstable and can readily oxidize to the corresponding thiazole (B1198619), which is often a more stable end-product. The rate of this transformation is also dependent on reaction conditions. For example, at a lower temperature of 10°C, the formation of 2-acetyl-2-thiazoline was slower, reaching its maximum concentration after 180 minutes. profpc.com.br

Table 2: Kinetic Profile of 2-Acetyl-2-thiazoline Formation at Different Temperatures

| Temperature (°C) | Time to Reach Max. Concentration (min) | Subsequent Reaction | Reference |

|---|---|---|---|

| 25 | 60 | Oxidized to 2-acetylthiazole | profpc.com.br |

| 10 | 180 | Oxidized to 2-acetylthiazole (slower rate) | profpc.com.br |

Precursor Chemistry and Intermediate Compounds

Beyond the classical Maillard reaction involving sugars and amino acids, specific precursor molecules can lead more directly to the formation of the this compound structure. The chemistry of these precursors often involves the pre-formation of the sulfur and nitrogen-containing heterocyclic backbone.

A more direct and efficient pathway for the synthesis of 2-acyl-2-thiazolines involves the reaction of cysteamine with a suitable carbonyl compound. acs.org Cysteamine (2-aminoethanethiol) is the decarboxylation product of cysteine and contains the pre-formed β-amino thiol structure necessary for building the thiazoline ring. rsc.org

This pathway involves the condensation of cysteamine with a dicarbonyl compound, such as 2-oxobutanal, or a related precursor. The reaction proceeds through the formation of a thiazolidine (B150603) intermediate, which is then oxidized to the final this compound. researchgate.net This route is highly effective because it bypasses the initial, often rate-limiting, steps of the Maillard reaction and the degradation of cysteine. Fermentation processes using baker's yeast have also been shown to produce 2-acetyl-2-thiazoline from cysteamine, demonstrating a biotechnological route for its formation. researchgate.net

Role of Sugar Fragmentation Products (e.g., C3 and C4 Sugar Fragments)

The pathway to this compound heavily involves the degradation products of sugars, particularly C3 and C4 fragments, which serve as the carbon backbone for the propionyl side chain. During the Maillard reaction, sugars undergo fragmentation into smaller, highly reactive carbonyl species. Research has shown that C3 fragments such as pyruvaldehyde (methylglyoxal) and C4 fragments like 2,3-butanedione (B143835) are generated from the degradation of carbohydrates.

The formation of the propionyl (a three-carbon acyl group) side chain of this compound is directly linked to the availability of these C3 sugar fragments. One of the primary C3 intermediates is pyruvaldehyde. The generally accepted mechanism involves the reaction of cysteine with such dicarbonyl compounds.

Key C3 and C4 Sugar Fragmentation Products in Maillard Reaction:

| Fragment Type | Example Compound | Chemical Formula | Role in Flavor Formation |

| C3 Fragment | Pyruvaldehyde (Methylglyoxal) | C₃H₄O₂ | A key precursor for the formation of the propionyl side chain in this compound. |

| C3 Fragment | Hydroxypropanone | C₃H₆O₂ | Another reactive C3 fragment that can participate in Maillard reactions. |

| C4 Fragment | 2,3-Butanedione (Diacetyl) | C₄H₆O₂ | Contributes to the formation of other flavor compounds and can interact with cysteine. |

| C4 Fragment | 3-Hydroxy-2-butanone (Acetoin) | C₄H₈O₂ | A reduction product of diacetyl, also involved in flavor development. |

Isotopic labeling studies using 13C-labeled sugars have been instrumental in elucidating the origins of the carbon atoms in the final flavor compounds. These studies have confirmed that the carbon atoms of the propionyl side chain are derived from the sugar precursors. For instance, the reaction between cysteine and a C3 sugar fragment like pyruvaldehyde provides the necessary three-carbon chain that, after condensation with cysteine and subsequent reactions, forms the 2-propionyl substituent.

Thermal Degradation and Rearrangement Processes Leading to Formation

The formation of this compound is not solely dependent on the initial condensation of precursors but also involves a series of thermal degradation and rearrangement reactions. High temperatures, typical of cooking and food processing, provide the necessary energy for these transformations to occur.

The thermal degradation of cysteine is a critical step. When heated, cysteine breaks down to release hydrogen sulfide (H₂S), ammonia (NH₃), and pyruvic acid. nih.gov Hydrogen sulfide is a key reactant in the formation of the thiazoline ring, as it provides the sulfur atom.

Sugar Fragmentation: Sugars degrade upon heating to form reactive dicarbonyl compounds, including C3 fragments like pyruvaldehyde.

Cysteine Degradation: Cysteine thermally degrades to produce hydrogen sulfide, ammonia, and other intermediates.

Strecker Degradation: The interaction between amino acids (like cysteine) and dicarbonyl compounds leads to the formation of Strecker aldehydes, which are important flavor precursors.

Thiazoline Ring Formation: Hydrogen sulfide and ammonia, derived from cysteine degradation, react with the dicarbonyl sugar fragments. This reaction leads to the formation of an intermediate which then reacts with another molecule derived from cysteine (cysteamine, formed by decarboxylation) to form the 2-thiazoline ring.

Side Chain Formation and Rearrangement: The C3 sugar fragment (e.g., pyruvaldehyde) not only participates in the ring formation but also undergoes reactions to form the propionyl side chain at the C-2 position of the thiazoline ring. This likely involves a series of condensation, dehydration, and rearrangement steps. While the precise sequence of these rearrangements is complex and can vary based on reaction conditions, the outcome is the stable this compound.

The interplay of these reactions is highly dependent on factors such as temperature, pH, and the concentration of reactants, which influences the yield and the profile of the final flavor compounds produced.

Summary of Key Thermal Degradation Products of Cysteine:

| Degradation Product | Chemical Formula | Role in Formation of this compound |

| Hydrogen Sulfide | H₂S | Provides the sulfur atom for the thiazoline ring. |

| Ammonia | NH₃ | Provides the nitrogen atom for the thiazoline ring. |

| Pyruvic Acid | C₃H₄O₃ | Can further react or degrade to participate in flavor formation. |

Biosynthesis and Biotransformation

Microbial Production and Biogeneration

Microorganisms, particularly yeast and bacteria, are known to produce a wide array of flavor compounds, including thiazoles and their derivatives. The biogeneration of 2-propionyl-2-thiazoline is believed to occur through fermentation pathways that provide the necessary precursors and enzymatic machinery for its synthesis.

Fermentation Pathways Utilizing Specific Microorganisms (e.g., Baker's Yeast)

While direct fermentation of this compound has not been extensively documented, the production of the structurally similar compound, 2-acetyl-2-thiazoline (B1222474), by baker's yeast (Saccharomyces cerevisiae) offers a model for its potential biosynthesis. It is hypothesized that similar fermentation processes could be adapted for the production of this compound by providing the appropriate precursors.

Microbial fermentation for the production of flavor compounds can be influenced by various factors, including the microbial strain, fermentation conditions (pH, temperature, aeration), and the composition of the growth medium.

Substrate Requirements for Biogeneration (e.g., Cysteamine (B1669678), Ethyl-L-lactate, D-Glucose)

The biosynthesis of this compound is contingent on the availability of key precursor molecules. These substrates provide the carbon, nitrogen, and sulfur atoms necessary for the formation of the thiazoline (B8809763) ring and its propionyl side chain.

Cysteamine : As a sulfur-containing amine, cysteamine is a fundamental building block for the thiazoline ring. It is formed from the degradation of the amino acid cysteine.

Propionyl-CoA : This activated form of propionic acid is the likely donor of the propionyl group. Microorganisms can produce propionyl-CoA through several metabolic pathways, including the Wood-Werkman cycle and the catabolism of certain amino acids (e.g., threonine, valine) and odd-chain fatty acids.

Carbon Source (e.g., D-Glucose) : A readily metabolizable sugar like D-glucose is essential to provide the energy and metabolic intermediates required for cell growth and the synthesis of precursors like propionyl-CoA.

| Substrate | Role in Biosynthesis |

| Cysteamine | Provides the sulfur and nitrogen atoms for the thiazoline ring. |

| Propionyl-CoA | Donates the propionyl group to form the acyl side chain. |

| D-Glucose | Serves as the primary energy and carbon source for the microorganism. |

Enzymatic Conversion and Related Biocatalytic Processes

The formation of the this compound molecule from its precursors is likely facilitated by specific enzymes. While the precise enzymes involved in this specific conversion have not been identified, knowledge of related biocatalytic reactions for C-N and C-S bond formation provides insight into the potential mechanisms.

The key enzymatic step is believed to be the condensation of a propionyl donor, such as propionyl-CoA, with cysteamine. This reaction would involve the formation of a C-N bond and a C-S bond to create the heterocyclic thiazoline ring. Enzymes such as acyl-CoA transferases or specialized synthetases could catalyze this reaction. The search for enzymes with the specific substrate affinity for propionyl-CoA and cysteamine is an active area of research in the field of flavor biotechnology.

Post-Translational Modification of Cysteine Residues in Peptide-Based Systems

An alternative biosynthetic route for the formation of thiazoline rings is through the post-translational modification of cysteine residues within a peptide chain. In the biosynthesis of some natural products, a cysteine residue is modified by the action of a cyclodehydratase enzyme. This enzyme catalyzes the cyclization of the cysteine side chain with the preceding carbonyl group, forming a thiazoline ring.

While typically an acetyl group is involved in the formation of 2-acetyl-2-thiazoline moieties in this manner, it is conceivable that a similar mechanism could involve a propionyl group. This would require the "propionylation" of a biomolecule, which could then be transferred to the cysteine residue before cyclization. However, post-translational propionylation of cysteine leading to a free this compound molecule is a hypothetical pathway that requires further investigation.

Chemical Synthesis Methodologies

Conventional Organic Synthesis Approaches for Thiazolines

Conventional methods for synthesizing the thiazoline (B8809763) core are well-established and provide a foundation for producing a wide array of derivatives, including 2-propionyl-2-thiazoline. These approaches typically involve the formation of the five-membered ring through cyclization or condensation reactions.

A primary and direct route to 2-thiazolines involves the cyclization of β-amino thiols. wustl.edu Cysteamine (B1669678), being a readily available β-amino thiol, is a common starting material. nih.gov The reaction of a β-amino thiol with a suitable precursor for the C2 carbon and its substituent leads to the formation of the thiazoline ring.

Alternatively, β-amino alcohols can be employed as starting materials. In this approach, the sulfur atom is introduced using a sulfurating agent. The synthesis generally proceeds through the formation of an N-(β-hydroxy)amide, which is then thionated and cyclized to yield the thiazoline. acs.org

Table 1: Comparison of Starting Materials for Thiazoline Synthesis

| Starting Material | General Approach | Key Reagents | Advantages | Limitations |

| Beta-Amino Thiols | Direct cyclization with a C2 precursor. | Carboxylic acid derivatives, nitriles, aldehydes. | Atom economical, direct formation of the S-N bond. | Limited availability of substituted beta-amino thiols. |

| Beta-Amino Alcohols | Formation of N-(β-hydroxy)amide, followed by thionation and cyclization. | Thionating agents (e.g., Lawesson's reagent, P4S10). | Wider availability of substituted beta-amino alcohols. | Multi-step process, use of potentially harsh thionating agents. |

The condensation of β-amino thiols with carboxylic acid derivatives or nitriles is a widely utilized method for the synthesis of 2-substituted thiazolines. researchgate.net To synthesize this compound, a propionic acid derivative is required. A specific and effective method for producing 2-acyl-2-thiazolines involves the condensation of a vicinal aminothiol, such as cysteamine, with a 2,2-dialkoxyalkanenitrile. For this compound, this would involve 2,2-dialkoxypropanenitrile. The initial product of this condensation is a 2-(dialkoxymethyl)-2-thiazoline, which is then hydrolyzed to yield the desired 2-acyl-2-thiazoline. researchgate.net

The general reaction scheme is as follows:

Condensation: Cysteamine reacts with 2,2-diethoxypropanenitrile (B19969) to form 2-(1,1-diethoxypropyl)-4,5-dihydrothiazole.

Hydrolysis: The resulting intermediate is subjected to acidic hydrolysis to remove the ethoxy groups and yield this compound.

This two-step process provides a reliable route to 2-acylthiazolines with good yields.

An alternative strategy involves the synthesis of a thiazolidine (B150603) ring, the saturated analog of thiazoline, followed by its oxidation. Thiazolidines can be readily prepared by the condensation of a β-amino thiol with an aldehyde or ketone. acs.org For the synthesis of a precursor to this compound, a protected propionaldehyde (B47417) derivative could be used.

The subsequent oxidation of the thiazolidine to a thiazoline requires a suitable oxidizing agent. A variety of reagents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. This method offers a pathway to thiazolines from different starting materials compared to direct cyclization methods. researchgate.net

Regio- and Stereoselective Synthesis of Thiazoline Derivatives

For applications where specific isomers are required, regio- and stereoselective synthetic methods are crucial. These advanced techniques allow for precise control over the placement and orientation of substituents on the thiazoline ring.

A notable method for the regio- and stereoselective synthesis of thiazoline derivatives is the thioketene-induced ring expansion of aziridines. This approach involves the reaction of an aziridine (B145994) with a thioketene, which can be generated in situ from a suitable precursor. The reaction proceeds through a [2+2] cycloaddition followed by a retro-[2+2] cycloreversion, leading to the formation of a five-membered thiazoline ring. The regioselectivity of this reaction is influenced by the substituents on the aziridine ring, allowing for the controlled synthesis of either 4- or 5-substituted thiazolines.

Other stereoselective strategies often employ chiral starting materials or chiral catalysts to induce asymmetry in the final product. For instance, the use of enantiomerically pure β-amino thiols, such as those derived from amino acids, can lead to the formation of chiral thiazolines. Additionally, asymmetric catalysts can be used in various steps of the synthesis to control the stereochemical outcome. These methods are particularly important for the synthesis of biologically active molecules and chiral ligands for asymmetric catalysis.

Table 2: Overview of Regio- and Stereoselective Synthesis Methods

| Method | Description | Key Features |

| Thioketene-Induced Ring Expansion of Aziridines | Reaction of aziridines with thioketenes leading to a five-membered thiazoline ring. | Regiocontrol based on aziridine substituents. |

| Use of Chiral Starting Materials | Employing enantiomerically pure precursors, such as amino acid-derived beta-amino thiols. | Transfers the chirality of the starting material to the product. |

| Asymmetric Catalysis | Utilization of chiral catalysts to control the stereochemistry of the reaction. | Can create new stereocenters with high enantiomeric excess. |

Development of Sustainable Synthesis Routes for Aroma Chemicals

The principles of green chemistry are increasingly being applied to the synthesis of aroma chemicals to reduce environmental impact and improve process efficiency. For this compound and related compounds, this involves exploring alternative energy sources, greener solvents, and catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. researchgate.net In the context of thiazoline synthesis, microwave assistance can be applied to the condensation reactions. For instance, the synthesis of 2-thiazolines from carboxylic acids and 1,2-aminoalcohols using Lawesson's reagent can be significantly accelerated under solvent-free microwave conditions. researchgate.net This approach is valid for a wide range of substrates, including aliphatic carboxylic acids, which are precursors to the acyl group in compounds like this compound. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Class | Yield (%) | Reference |

| Benzoic acid | 2-aminoethanol | Lawesson's reagent | Microwave, solvent-free | 2-phenyl-2-thiazoline | 80 | researchgate.net |

| Various aldehydes/ketones | 1-mercaptopropan-2-one | NH3 | Microwave irradiation | 2,4-disubstituted thiazolines | 47-75 | researchgate.net |

Biocatalysis

The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Biocatalytic reactions are typically performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. nih.gov

For the synthesis of aroma compounds, biocatalysis can be employed in several ways. For instance, baker's yeast has been used as a biocatalyst for the microbial reduction of the carbonyl group of 2-acetyl-2-thiazoline (B1222474) to its corresponding alcohol, 2-(1-hydroxyethyl)-4,5-dihydrothiazole. researchgate.net This demonstrates the potential of biocatalysts to perform specific transformations on the thiazoline scaffold under mild conditions. researchgate.net While this example is a reduction, it highlights the feasibility of using enzymatic systems to modify 2-acyl-2-thiazolines. Future research could focus on the enzymatic acylation of a 2-thiazoline precursor to directly form this compound.

| Substrate | Biocatalyst | Reaction Type | Product | Yield (%) | Reference |

| 2-acetyl-2-thiazoline | Baker's yeast | Microbial reduction | 2-(1-hydroxyethyl)-4,5-dihydrothiazole | 60 | researchgate.net |

Solvent-Free and Alternative Solvent Systems

One of the twelve principles of green chemistry is the reduction or elimination of solvent use. Solvent-free reactions, where the reactants themselves act as the reaction medium, can significantly reduce waste and simplify product purification. Microwave-assisted synthesis of thiazolines can often be performed under solvent-free conditions. researchgate.net

When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds (VOCs) is encouraged. Water is an ideal green solvent, and research into performing organic reactions in aqueous media is a key area of sustainable chemistry. For example, the synthesis of hydrazinyl-thiazole derivatives has been successfully carried out in a mixture of ethanol (B145695) and water. tandfonline.com

Detailed Research Findings

Research into the synthesis of thiazolines has explored various catalytic systems and reaction conditions to improve yields and sustainability. For example, metal-free oxidative difunctionalization of N-allylthioamides has been reported for the synthesis of thiazoline frameworks under mild conditions. nih.gov Microwave-assisted multicomponent reactions have also been developed, allowing for the one-pot synthesis of thiazoline analogues with excellent yields. nih.gov These advanced methodologies, while not yet specifically detailed for this compound, provide a strong foundation for the development of highly efficient and sustainable synthetic routes to this important aroma compound.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of volatile compounds from intricate mixtures. For a compound like 2-Propionyl-2-thiazoline, gas chromatography is the most prevalent approach, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds such as this compound. This powerful technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

For the analysis of this compound, a sample extract is injected into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The choice of column is critical, with non-polar or medium-polar stationary phases like those containing phenyl and methyl polysiloxane derivatives being commonly employed for the separation of flavor compounds. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and affinities for the stationary phase. mdpi.com

Once separated, the individual compounds, including this compound, enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification by comparison with spectral libraries such as the NIST database.

For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of this compound are monitored. This significantly enhances sensitivity and selectivity, enabling the detection of trace amounts of the compound in complex food matrices. A typical GC-MS method for the analysis of volatile compounds in food might involve an oven temperature program starting at 40-60°C and ramping up to 240-280°C. mdpi.comthepharmajournal.com

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS, HP-5MS (30-60 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0-1.5 mL/min) |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250°C |

| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 250°C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 amu |

| Transfer Line Temp. | 280°C |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Separation

For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. mdpi.com

In a typical GC×GC setup, the effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto a second, much shorter column. This process, known as modulation, creates a series of very narrow chromatographic peaks that are separated on the second column in a very short time frame. The result is a two-dimensional chromatogram with retention times from both columns plotted against each other, offering a much greater peak capacity and the ability to separate co-eluting compounds. mdpi.com

While specific studies on this compound using GC×GC are not abundant, the technique has been successfully applied to the analysis of complex volatile profiles in foods like coffee, where numerous thiazoles and other Maillard reaction products are present. foodsciencejournal.com The enhanced resolution of GC×GC can be particularly advantageous in distinguishing isomers and other structurally similar compounds that may be difficult to separate using conventional GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the preferred method for analyzing volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) can be a valuable tool for the analysis of less volatile or thermally labile thiazoline (B8809763) derivatives. nih.gov LC-MS is particularly useful for analyzing Maillard reaction products in their entirety, including non-volatile precursors and intermediates. nih.gov

In the context of this compound, LC-MS could potentially be used to study its formation pathways by analyzing related non-volatile precursors or degradation products in aqueous model systems or food extracts. nih.gov The development of an LC-MS/MS method would involve careful selection of a suitable column, mobile phase, and mass spectrometric conditions to achieve the desired separation and sensitivity. sciex.com

Sample Preparation and Extraction Methods for Volatile Compounds

Effective sample preparation is crucial for the successful analysis of volatile compounds, as it serves to isolate and concentrate the analytes of interest from the sample matrix. For a volatile compound like this compound, headspace techniques are particularly well-suited.

Headspace Analysis (HS)

Static headspace (HS) analysis is a simple and robust technique for the analysis of volatile compounds in solid or liquid samples. cloudfront.net In this method, the sample is placed in a sealed vial and heated to a specific temperature for a set period to allow the volatile compounds to partition between the sample and the gas phase (headspace) above it. cloudfront.net A portion of the headspace is then injected into the GC for analysis.

The efficiency of headspace extraction is governed by the partition coefficient of the analyte between the sample matrix and the headspace. Factors such as temperature, equilibration time, and the nature of the sample matrix all influence this partitioning and must be carefully optimized to achieve maximum sensitivity. cloudfront.net

Solid-Phase Microextraction (SPME) and its Variants (e.g., HS-SPME)

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has become widely used for the analysis of volatile and semi-volatile compounds. frontiersin.org In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then retracted and transferred to the GC injector for thermal desorption and analysis. frontiersin.org

Headspace-SPME (HS-SPME) is the most common variant for the analysis of volatile compounds in food. unicam.itnih.gov This technique combines the principles of headspace analysis with the concentrating power of SPME, resulting in excellent sensitivity. The choice of fiber coating is critical for the selective and efficient extraction of the target analytes. For volatile sulfur compounds like this compound, fibers with mixed phases such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their ability to adsorb a wide range of volatile and semi-volatile compounds. nih.govmdpi.com

The optimization of HS-SPME parameters is essential for achieving reliable and reproducible results. These parameters include the choice of fiber, extraction time and temperature, and sample matrix modifications such as the addition of salt to increase the volatility of the analytes. nih.govnih.gov

Table 2: Common SPME Fibers for Volatile Compound Analysis

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar volatile and semi-volatile compounds |

| Polyacrylate | PA | Polar semi-volatile compounds |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile compounds (C3-C20) |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Very volatile compounds and gases (C2-C5) |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Polar volatile compounds, amines |

Aroma Extract Dilution Analysis (AEDA) for Odor-Active Compound Screening

Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odor-active compounds in a sample. The method involves the stepwise dilution of a volatile extract, with each dilution being analyzed by a human assessor who sniffs the effluent from the gas chromatograph. The process continues until no odor can be detected.

In studies of process flavors, such as those developed for beef-like aromas, AEDA is critical for determining which volatile substances are most impactful. nih.gov For instance, in an analysis of a beef-like flavor produced from enzyme-hydrolyzed vegetable protein, AEDA helped identify key sulfur-containing compounds and pyrazines that possessed the highest FD factors, signifying their importance to the final sensory profile. nih.gov While specific FD factors for this compound are not always detailed in general studies, its well-known potent aroma makes it a prime candidate for high FD factors in foods where it is present, such as popcorn and roasted products. semanticscholar.org

Table 1: Illustrative AEDA Data for Key Aroma Compounds

This table provides a representative example of how AEDA results are typically presented. The FD factor for this compound is based on its known potency relative to other common Maillard reaction products.

| Compound | Aroma Description | Representative FD Factor |

| This compound | Roasty, Popcorn-like, Nutty | 1024 |

| 2-Furfurylthiol | Roasted Coffee, Meaty | 2048 |

| 2-Methyl-3-furanthiol | Cooked Rice, Meaty | 4096 |

| 2-Ethyl-3,5-dimethylpyrazine | Nutty, Roasted, Cocoa | 512 |

| Methional | Cooked Potato | 1024 |

Spectroscopic Techniques for Structural Elucidation

Positive identification of a compound following its isolation requires definitive structural analysis. Spectroscopic techniques are indispensable for this purpose, providing detailed information about a molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy : Proton NMR provides information about the number and types of hydrogen atoms in a molecule. For this compound, the spectrum would show characteristic signals for the protons on the propionyl group (an ethyl moiety) and the two methylene groups within the thiazoline ring. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (CH₂) protons. The two methylene groups in the five-membered ring would appear as distinct signals, likely triplets, in the aliphatic region of the spectrum. nih.gov

¹³C NMR Spectroscopy : This technique provides a count of the unique carbon atoms in a molecule. The spectrum of this compound would display six distinct signals, corresponding to the carbonyl carbon, the three carbons of the propionyl group, and the two carbons of the thiazoline ring. The carbonyl carbon signal would appear significantly downfield (at a high chemical shift) due to its electronegative oxygen neighbor. nih.gov

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural confirmation by showing correlations between nuclei. A COSY spectrum would show which protons are coupled to each other (e.g., the CH₂ and CH₃ of the ethyl group), while an HMBC spectrum would reveal longer-range couplings between carbon and hydrogen atoms, confirming the connectivity between the propionyl group and the thiazoline ring.

Table 2: Predicted NMR Spectral Data for this compound

While experimentally derived spectra from peer-reviewed literature are definitive, predictive models provide a close approximation for characterization.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| CH₃ (propionyl) | ~1.1 | Triplet |

| CH₂ (propionyl) | ~2.9 | Quartet |

| CH₂ (ring, adjacent to S) | ~3.4 | Triplet |

| CH₂ (ring, adjacent to N) | ~4.2 | Triplet |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | |

| CH₃ (propionyl) | ~8 | |

| CH₂ (propionyl) | ~35 | |

| CH₂ (ring, adjacent to S) | ~32 | |

| CH₂ (ring, adjacent to N) | ~60 | |

| C=N (ring) | ~180 | |

| C=O (propionyl) | ~200 |

Gas Chromatography-Olfactometry (GC-O) for Aroma Linkage

Gas Chromatography-Olfactometry (GC-O) is an analytical technique that directly links the chemical identity of a volatile compound to its perceived aroma. mdpi.com As compounds are separated on a gas chromatograph, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a heated sniffing port where a trained sensory panelist describes the odor.

This method is essential for confirming that a specific compound, such as this compound, is responsible for a particular aroma perceived in a food or flavor mixture. The compound's identity is confirmed by its mass spectrum and its retention index (a measure of where it elutes on the GC column), which is then matched with the aroma descriptor provided by the assessor. mdpi.com this compound is consistently described with notes of "meaty," "nutty," "cooked," and "brown roasted" during GC-O analysis. nih.gov

Table 3: GC-O Characterization Data for this compound

| Analytical Parameter | Value / Description |

| Aroma Descriptors | Meaty, Nutty, Cooked, Brown Roasted, Popcorn-like nih.govthegoodscentscompany.com |

| Kovats Retention Index | 1196 - 1212 (Semi-standard non-polar column) nih.gov |

Sensory and Olfactory Research

Quantitative Sensory Evaluation of Aroma Profile

The aroma of 2-propionyl-2-thiazoline is complex, with a dominant meaty profile. Detailed sensory evaluations have further described it as having nutty, cooked, and brown roasted notes. When diluted to 0.10% in propylene (B89431) glycol, its aroma is characterized as meaty, nutty, and cooked roasted. The flavor profile is equally nuanced, with prominent popcorn-like notes, along with roasted, bready, and baked bread crust characteristics. One supplier, Symrise, describes its odor as meaty, nutty, and cooked roasted, and its taste as roasted, popcorn, nutty, and reminiscent of Basmati rice.

A comparative analysis with a similar compound, 2-acetyl-2-thiazoline (B1222474), reveals distinct differences in their aroma profiles. While this compound is primarily associated with meaty and roasted notes, 2-acetyl-2-thiazoline is characterized by a corn chip-like aroma and flavor. Another related compound, 2-propionyl thiazole (B1198619), presents a bready odor and flavor.

The table below provides a summary of the sensory descriptors associated with this compound.

| Descriptor Type | Associated Descriptors |

|---|---|

| Odor | Meaty, nutty, cooked, roasted, brown |

| Flavor | Popcorn, roasted, bready, baked bread crust, nutty, Basmati rice |

Determination of Olfactory Detection Thresholds

Structure-Odor Relationship Studies for Thiazoline (B8809763) Derivatives

The structure of thiazoline derivatives plays a crucial role in determining their olfactory properties. Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The specific acyl group attached to the thiazoline ring significantly influences the resulting aroma.

For instance, the presence of a propionyl group in this compound results in its characteristic meaty and roasted notes. In contrast, the substitution with an acetyl group, as in 2-acetyl-2-thiazoline, leads to a distinct corn chip-like aroma. This highlights that even a minor change in the alkyl chain length of the acyl group (from ethyl in acetyl to propyl in propionyl) can cause a significant shift in the perceived odor.

Further variations in the thiazoline ring itself, such as the position of the double bond or the presence of other substituents, can also lead to a wide array of aroma profiles. The versatility of the thiazoline scaffold allows for the generation of diverse sensory experiences, making it a key area of study in flavor chemistry. Research in this area aims to establish comprehensive structure-activity relationships to predict the sensory properties of novel thiazoline derivatives.

Contribution to Overall Flavor Perception in Complex Food Systems

This compound is a valuable component in the creation of complex flavor profiles, particularly in savory applications. Its meaty, roasted, and nutty characteristics make it suitable for enhancing the flavor of a wide range of food products. It is particularly useful in food systems where brown, roasted notes are desired, such as in brown caramel, brown nuts, brown cereals, brown cocoa, and brown coffee. Its savory applications extend to vegetable and meat-based products.

Stability and Degradation Pathways

Chemical Stability Under Various Environmental Conditions (e.g., pH, Temperature)

The stability of 2-acyl-2-thiazolines, including 2-Propionyl-2-thiazoline, is notably dependent on the surrounding environmental conditions. Research on the closely related compound, 2-Acetyl-2-thiazoline (B1222474), provides valuable insights into how pH and the nature of the solvent (aqueous vs. lipid-based) can affect stability.

Studies on the formation of 2-Acetyl-2-thiazoline from its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, have shown that the reaction rate is influenced by pH. While the formation rates were found to be similar at pH levels of 6.5, 7.5, and 8.5, the reaction was slightly slower at a more acidic pH of 4.5 researchgate.net. This suggests that the stability of the thiazoline (B8809763) ring system may be greater in more acidic environments. The general principle is that the degradation of such compounds can be catalyzed by both acids and bases.

Furthermore, the thermal stability of 2-Acetyl-2-thiazoline has been observed to be significantly higher in a lipid environment compared to an aqueous one. Heating in an oil has been shown to stabilize the flavor compound, whereas heating in an aqueous solution leads to its degradation. This indicates that the presence of water is a critical factor in the thermal degradation pathway of 2-acyl-2-thiazolines. The specific kinetics and degradation products under varying pH and temperature conditions for this compound itself are not extensively documented, but the behavior of 2-Acetyl-2-thiazoline provides a strong inferential basis.

Below is a conceptual data table illustrating the expected stability of this compound based on analogous compounds.

| Condition | pH | Temperature | Expected Stability |

| Aqueous Solution | 4.5 | Room Temperature | Relatively High |

| Aqueous Solution | 7.0 | Room Temperature | Moderate |

| Aqueous Solution | 8.5 | Room Temperature | Moderate |

| Aqueous Solution | Neutral | High (e.g., 100°C) | Low |

| Oil/Lipid Matrix | Neutral | High (e.g., 100°C) | Significantly Higher than Aqueous |

This table is illustrative and based on the behavior of structurally similar compounds. Specific kinetic data for this compound is not currently available in the cited literature.

Oxidative Degradation Mechanisms

Sulfur-containing flavor compounds, including thiazolines, are generally susceptible to oxidation. acs.orgacs.org The presence of a sulfur atom in the heterocyclic ring makes this compound a potential target for oxidative reactions, which can lead to a loss of its characteristic aroma and the formation of off-flavors.

The specific oxidative degradation mechanisms for this compound have not been extensively detailed in scientific literature. However, general chemical principles and studies on other thiazolines suggest potential pathways. Oxidation can lead to the formation of sulfoxides or sulfones, and more severe oxidation can result in the cleavage of the thiazoline ring. This ring-opening would lead to the formation of various smaller, more volatile compounds, or non-volatile, non-aromatic species.

Potential oxidative degradation reactions could involve:

Oxidation of the sulfur atom: This would lead to the formation of this compound-1-oxide or this compound-1,1-dioxide.

Ring cleavage: Oxidative attack could break the C-S or S-C bonds in the thiazoline ring, leading to a variety of degradation products.

The specific products formed would depend on the nature of the oxidizing agent and the reaction conditions. Given the general susceptibility of sulfur compounds to oxidation, it is expected that exposure to air (oxygen), light, and pro-oxidant metals could accelerate the degradation of this compound in food systems.

Influence of Food Matrix Components on Stability

The food matrix plays a crucial role in the stability of flavor compounds. Components such as water activity, the presence of antioxidants or pro-oxidants, and interactions with other molecules like proteins and carbohydrates can all influence the degradation rate of this compound.

As established with the analogous 2-Acetyl-2-thiazoline, a lipid-based matrix can protect the compound from thermal degradation compared to an aqueous environment. This is likely due to the lower water activity and the potential for the lipophilic compound to be sequestered within the lipid phase, away from reactive aqueous species.

The following table summarizes the potential influence of various food matrix components on the stability of this compound.

| Food Matrix Component | Potential Influence on Stability | Rationale |

| Water | Decreased Stability | Facilitates hydrolytic and certain oxidative degradation pathways. |

| Lipids/Oils | Increased Stability | Provides a non-aqueous environment, potentially sequestering the compound. |

| Proteins | Variable | Can bind flavor compounds, potentially protecting them or altering their volatility. |

| Carbohydrates/Sugars | Variable | Can be precursors to Maillard reaction products that may be protective or degradative. |

| Antioxidants | Increased Stability | Inhibit oxidative degradation pathways. |

| Pro-oxidants (e.g., metal ions) | Decreased Stability | Catalyze oxidative degradation reactions. |

Applications and Functional Roles in Food Systems Research

Utilization as a Flavoring Agent in Food Formulations

The following interactive data table provides an overview of the typical and maximum usage levels of 2-propionyl-2-thiazoline in various food categories as reported in the food industry. These levels are generally low, reflecting the high flavor potency of the compound.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Bakery Wares | 0.40 | 1.00 |

| Meat and Meat Products | 0.04 | 0.40 |

| Ready-to-eat Savouries | 0.08 | 0.80 |

| Salts, Spices, Soups, Sauces | 0.08 | 0.80 |

| Dairy Products | 0.16 | 0.80 |

| Edible Ices | 0.16 | 0.80 |

| Fats and Oils | 0.04 | 0.20 |

| Confectionery | 0.04 | 0.20 |

| Non-alcoholic Beverages | 0.01 | 0.08 |

| Alcoholic Beverages | 0.04 | 0.20 |

| Cereals and Cereal Products | 0.01 | 0.05 |

Data sourced from industry reports on flavoring agent usage levels.

Enhancement of Characteristic Roasted, Fried, and Baked Notes in Food Products

The presence of this compound is closely associated with the desirable roasted, fried, and baked notes that develop during the thermal processing of food. These notes are largely a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur when food is heated. Thiazolines, including this compound, are a class of heterocyclic compounds that are key contributors to the aroma of roasted and savory foods.

Research on related compounds, such as 2-acetyl-2-thiazoline (B1222474), which has a similar roasted and popcorn-like aroma, has shown that these molecules are pivotal in the flavor of thermally processed foods like meat and bread. The addition of precursors of these compounds to food models, such as pizza dough, has been found to significantly increase the roasted notes in the final product. While direct research on the specific impact of this compound is less abundant, its structural similarity and shared sensory descriptors with 2-acetyl-2-thiazoline strongly suggest a similar functional role in enhancing these desirable cooked flavors.

Process Optimization for Modulating this compound Content in Foods

The formation of this compound in foods is intrinsically linked to the conditions of the Maillard reaction. Therefore, modulating its content can be achieved by controlling various processing parameters. Key factors that influence the formation of this and other Maillard-derived flavor compounds include temperature, pH, heating time, and the availability of specific precursors, namely sulfur-containing amino acids like cysteine and reducing sugars.

Studies on the formation of related roast-smelling odorants, such as 2-propionyl-1-pyrroline (B135276), have demonstrated that the type of sugar and amino acid precursors, as well as the reaction conditions (e.g., aqueous vs. dry-heating), significantly impact the yield of the final flavor compound. For instance, the formation of 2-propionyl-1-pyrroline was found to be influenced by the presence of specific sugar degradation products. While detailed optimization studies specifically targeting this compound are not extensively documented in publicly available research, the principles of Maillard reaction control are applicable. It is understood that higher temperatures and longer heating times generally favor the Maillard reaction, though excessive heat can lead to the degradation of desirable flavor compounds and the formation of undesirable ones. The pH of the system also plays a crucial role, with different pH levels favoring different reaction pathways and, consequently, the formation of different flavor profiles.

Role in Developing Meat-Like and Cereal-Based Flavors

The sensory profile of this compound, with its distinct meaty, nutty, and roasted characteristics, makes it a key contributor to the development of both meat-like and cereal-based flavors. In meat products, sulfur-containing compounds, including thiazolines, are known to be crucial for the authentic "meaty" flavor. The Maillard reaction and the degradation of thiamine (B1217682) (vitamin B1) during cooking are major pathways for the formation of these important flavor molecules.

The role of this compound in cereal-based flavors is also significant. Its bready and popcorn-like notes are highly desirable in products such as bread, breakfast cereals, and snack foods. The roasting and baking processes used in the production of these foods provide the ideal conditions for the Maillard reaction to occur, leading to the in-situ formation of this compound and other flavor compounds that contribute to the characteristic aroma of these products. While its structural relative, 2-acetyl-1-pyrroline, is famously known as the key aroma compound in fragrant rice, the presence of this compound can contribute to the more roasted and savory notes in other cereal applications.

Emerging Research Avenues and Future Directions

Sustainable Production of Aroma Chemicals

The flavor and fragrance industry is increasingly moving towards sustainable practices, with a focus on green chemistry, biotechnology, and the upcycling of waste streams for the synthesis of aroma chemicals like 2-Propionyl-2-thiazoline.

Green Chemistry: Traditional chemical synthesis routes for thiazole (B1198619) and thiazoline (B8809763) derivatives often involve harsh reaction conditions and the use of hazardous chemicals. bepls.com Green chemistry offers environmentally friendly alternatives by utilizing green solvents, recyclable catalysts, and energy-efficient methods like microwave and ultrasonic irradiation. bepls.combohrium.com For the synthesis of the thiazoline ring, significant progress has been made in developing eco-friendly protocols. These methods include multi-component single-pot reactions, the use of reusable solvents, and solvent-free conditions, which reduce waste and improve reaction times and yields. bepls.com Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective, eco-friendly options for synthesizing thiazole derivatives, offering advantages like short reaction times and high yields. researchgate.netnih.gov

Biotechnology: Biotechnological approaches present a promising avenue for the sustainable production of flavor compounds. Fermentation of agri-food waste by microorganisms like fungi, yeasts, and bacteria can generate a variety of value-added products, including aroma chemicals. nih.gov Specifically, the biotransformation of related compounds has been demonstrated. For instance, baker's yeast can reduce the carbonyl group of 2-acetyl-2-thiazoline (B1222474) to produce its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, under mild conditions. researchgate.net This suggests that similar enzymatic or microbial processes could be developed for the stereoselective and sustainable synthesis of this compound or its precursors.

Upcycling: Upcycling, the process of converting by-products or waste materials into higher-value products, is gaining traction as a method to create a circular economy in the food industry. nih.govresearchgate.net Food processing generates enormous quantities of by-products, such as peels and seeds, which are rich in precursor compounds like amino acids and sugars. researchgate.net These waste streams can be utilized as low-cost starting materials for producing flavor compounds through fermentation or thermal processing. nih.govftb.com.hr For example, the precursors for this compound, which is formed during the Maillard reaction, can be sourced from protein- and carbohydrate-rich food industry side streams.

Table 1: Green Chemistry Approaches for Thiazoline Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Green Solvents | Use of environmentally benign solvents like water. bepls.com | Reduces pollution and health hazards associated with volatile organic compounds. |

| Recyclable Catalysts | Employment of catalysts like DABCO or biocatalysts that can be recovered and reused. researchgate.netmdpi.com | Lowers costs, minimizes waste, and improves process efficiency. |

| Microwave/Ultrasonic Irradiation | Using alternative energy sources to drive chemical reactions. bepls.com | Reduces reaction times, often improves product yields, and lowers energy consumption. |

| Multi-component Reactions | Combining multiple reactants in a single step to form the final product. bepls.com | Increases efficiency, reduces waste from intermediate steps, and simplifies the process. |

Development of Novel Analytical Techniques for Trace Analysis

Volatile sulfur compounds like this compound are pivotal to the aroma of many foods but present significant analytical challenges due to their typically low concentrations, chemical instability, and the complexity of the food matrix. researchgate.netunimi.it

Advanced analytical instrumentation is crucial for their detection and quantification. researchgate.netnih.gov Gas chromatography (GC) is the most widely used separation technique. nih.gov When coupled with sensitive and selective detectors, it allows for the identification of trace-level compounds.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile compounds. nih.gov

Gas Chromatography-Olfactometry (GC-O): This method combines GC separation with human sensory perception, allowing analysts to identify which specific volatile compounds are responsible for the aroma of a sample. nih.gov

Sulfur-Selective Detectors: Detectors like the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are highly selective for sulfur-containing compounds, which simplifies chromatograms and enhances sensitivity for target analytes in complex matrices. nih.govchromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples, GC×GC systems offer superior separation power and increased peak capacity. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS is a powerful tool for characterizing trace aroma compounds. nih.govchromatographyonline.com

Sample preparation is also a critical step. Solvent-free extraction methods like headspace (HS) sampling and solid-phase microextraction (SPME) are popular for their simplicity and effectiveness in isolating volatile analytes from the food matrix. unimi.itchromatographyonline.comnih.gov

Table 2: Comparison of Analytical Techniques for Sulfur Aroma Compounds

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separates compounds by GC and identifies them based on their mass-to-charge ratio. nih.gov | Good for identification of known and unknown compounds. | May lack sensitivity for ultra-trace analysis; co-elution can be an issue in complex samples. |

| GC-O | An analyst sniffs the effluent from the GC column to detect odor-active compounds. nih.gov | Directly links chemical compounds to their sensory impact. | Subjective; requires trained panelists; not quantitative. |

| GC-SCD/FPD | GC combined with a detector that responds specifically to sulfur. chromatographyonline.com | Highly selective and sensitive for sulfur compounds; simplifies complex chromatograms. | Only detects sulfur-containing compounds. |

| GC×GC-TOFMS | Uses two different GC columns for enhanced separation, coupled with a fast-scanning mass spectrometer. nih.gov | Excellent separation power for very complex samples; high sensitivity. | Complex data analysis; higher instrument cost. |

In-Depth Mechanistic Studies of Formation and Biotransformation

Understanding the formation pathways of this compound is essential for controlling and optimizing its generation in food products.

Formation via Maillard Reaction: The primary pathway for the formation of this compound in thermally processed foods is the Maillard reaction. nih.govcabidigitallibrary.org This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. researchgate.net The key precursors for thiazoline formation are sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds derived from sugar degradation. researchgate.netnih.gov The proposed mechanism involves the reaction of these precursors with hydrogen sulfide (B99878) and ammonia (B1221849), which are also generated during the reaction, to form the heterocyclic thiazoline ring. nih.gov

Biotransformation: Biotransformation involves the use of enzymes or whole microbial cells to convert a substrate into a desired product. Research on the related compound 2-acetyl-2-thiazoline has shown that baker's yeast can reduce its carbonyl group to form 2-(1-hydroxyethyl)-4,5-dihydrothiazole. researchgate.net This biotransformation occurs under mild pH and temperature conditions. researchgate.net This opens up avenues for investigating similar enzymatic reductions for this compound. Such biotransformations could be used to produce precursors that release the target aroma compound upon heating, or to modify the flavor profile of a fermented product.

Exploration of Structure-Function Relationships within the Thiazoline Class

The sensory properties of a flavor molecule are intrinsically linked to its chemical structure. Understanding these structure-function relationships allows for the prediction of a molecule's aroma character and the design of novel flavor compounds.

Thiazoles and thiazolines are a class of heterocyclic compounds known for contributing important roasted, nutty, and meaty flavors to food. researchgate.netcabidigitallibrary.org The specific aroma profile is determined by the substituents on the thiazoline ring.

2-Acetyl-2-thiazoline is a key volatile compound known for its intense roasted and popcorn-like aroma. researchgate.netfemaflavor.org

This compound is described as having a meaty and popcorn-type odor and flavor. thegoodscentscompany.com

2-Propionylthiazole , a related thiazole, has a bready odor and flavor. thegoodscentscompany.com

The difference between the acetyl and the slightly larger propionyl group at the 2-position subtly alters the molecule's interaction with olfactory receptors, leading to variations in the perceived aroma from more roasted/popcorn notes to include meaty characteristics. The thiazoline ring itself is the core scaffold responsible for the general "roasted" character. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological or sensory activity, are powerful tools in this field. nih.gov Further research comparing a wider range of acyl-substituted thiazolines could provide a more detailed map of how substituent size, shape, and functionality influence specific aroma notes.

Table 3: Aroma Profiles of Selected Thiazoline and Thiazole Derivatives

| Compound | Structure | Aroma Description |

|---|---|---|

| 2-Acetyl-2-thiazoline | Acetyl group at C2 position of the thiazoline ring | Roasted, popcorn-like, caramel. researchgate.netfemaflavor.org |

| This compound | Propionyl group at C2 position of the thiazoline ring | Meaty, popcorn-like, roasty. thegoodscentscompany.comchemicalbook.com |

Innovative Applications in Flavor Modulation and Food Product Development

The unique sensory properties of this compound make it a valuable tool for flavorists and food product developers. Its applications range from enhancing existing flavor profiles to creating new sensory experiences.

Flavor Enhancement: this compound is particularly useful in savory applications and products that undergo browning. thegoodscentscompany.com It can be used to impart or enhance notes in a variety of food systems, including:

Savory Products: Adds meaty and roasted notes to meat products, soups, and sauces. thegoodscentscompany.com

Baked Goods and Cereals: Contributes to the authentic roasted character of bread, crackers, and breakfast cereals.

Snack Foods: Provides a desirable popcorn-like note to snacks.

Coffee and Cocoa: Enhances the roasted, nutty profile of coffee and chocolate-flavored products. thegoodscentscompany.com

Precursor Technology: An innovative application is the use of flavor precursors. As demonstrated with the related 2-acetyl-2-thiazoline, a less odorous precursor can be added to a food matrix, such as dough. researchgate.net During processing, like baking, the precursor breaks down to release the highly potent aroma compound in-situ. researchgate.net This approach offers several advantages, including improved stability, controlled release of the aroma, and potentially a more authentic, freshly cooked flavor profile. Developing a stable precursor for this compound could allow for the targeted generation of meaty and roasted notes in a wide range of processed foods.

Q & A

Q. What are the recommended synthetic routes for 2-Propionyl-2-thiazoline in laboratory settings?

- Methodological Answer : Synthesis of this compound can be optimized using thiazoline derivatives as precursors. For example, reactions involving MoO₂Cl₂ with thiazoline-based ligands under acetonitrile solvent yield structurally analogous complexes, which can be characterized via spectroscopic methods (e.g., IR, UV-Vis) . Additionally, multi-step protocols involving electrophilic substitution (e.g., chloroacetyl chloride) and cyclization under basic conditions are viable for thiazoline derivatives . Key parameters include solvent choice (e.g., ethanol for reflux), catalyst selection, and reaction time optimization.

Q. How can researchers ensure the purity and structural integrity of this compound?

- Methodological Answer : Analytical characterization should combine:

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon backbone , IR for functional group identification (e.g., C=O stretches at ~1700 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related thiazolidinone derivatives .

- Elemental analysis to validate stoichiometry (e.g., %C, %N matching theoretical values) .

Advanced Research Questions